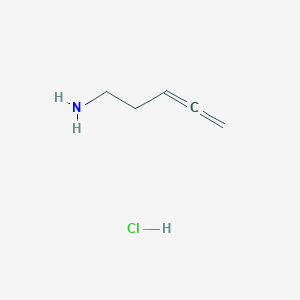

Penta-3,4-dien-1-aminehydrochloride

Description

BenchChem offers high-quality Penta-3,4-dien-1-aminehydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Penta-3,4-dien-1-aminehydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

2377032-77-2; 5558-11-2 |

|---|---|

Molecular Formula |

C5H10ClN |

Molecular Weight |

119.59 |

InChI |

InChI=1S/C5H9N.ClH/c1-2-3-4-5-6;/h3H,1,4-6H2;1H |

InChI Key |

MUSADJFVIAUQDF-UHFFFAOYSA-N |

SMILES |

C=C=CCCN.Cl |

solubility |

not available |

Origin of Product |

United States |

Foundational & Exploratory

Technical Profile: Penta-3,4-dien-1-amine Hydrochloride

This guide serves as a definitive technical reference for Penta-3,4-dien-1-amine hydrochloride , a specialized allenic amine building block. The content is structured to support researchers in medicinal chemistry and chemical biology, focusing on synthesis, reactivity, and application in fragment-based drug discovery (FBDD).

CAS: 2377032-77-2

Executive Summary & Chemical Identity

Penta-3,4-dien-1-amine hydrochloride is a terminal allenic primary amine. Unlike standard allylic or propargylic amines, the 1,2-diene (allene) moiety imparts unique electronic and steric properties, making it a high-value "warhead" for mechanism-based enzyme inhibition and a versatile precursor for nitrogen heterocycles via metal-catalyzed cycloisomerization.

The hydrochloride salt form is critical for handling, as free-base terminal allenes are prone to polymerization and volatility.

Chemical Specifications

| Property | Detail |

| IUPAC Name | Penta-3,4-dien-1-amine hydrochloride |

| CAS Number | 2377032-77-2 |

| Molecular Formula | C₅H₉N[1][2][3][4][5][6][7][8][9][10] · HCl |

| Molecular Weight | 119.59 g/mol (Salt); 83.13 g/mol (Free Base) |

| Structure | HCl · H₂N—CH₂—CH₂—CH=C=CH₂ |

| Chirality | Achiral (Terminal carbon C5 possesses two identical hydrogen substituents) |

| Physical State | White to off-white hygroscopic solid |

| Solubility | Soluble in water, MeOH, DMSO; sparingly soluble in DCM/EtOAc |

Synthesis & Manufacturing Logic

The synthesis of Penta-3,4-dien-1-amine presents a challenge: installing the sensitive allene moiety without affecting the nucleophilic amine. The most robust industrial route employs the Crabbé-Ma Homologation , which converts a terminal alkyne into a terminal allene extended by one carbon unit.

Synthetic Pathway (The Crabbé-Ma Protocol)

This protocol avoids the use of pre-formed allenyl reagents, instead generating the allene in situ from a stable alkyne precursor.

-

Precursor Selection: 3-Butyn-1-amine (C4) is the starting material.

-

Protection: The amine is Boc-protected to prevent interference with the copper catalyst.

-

Homologation: Reaction with paraformaldehyde and dicyclohexylamine (Cy₂NH) catalyzed by CuBr.

-

Deprotection: Acidic cleavage of the Boc group yields the target hydrochloride salt.

Visualization: Synthetic Workflow

Figure 1: Step-wise synthesis via Crabbé-Ma homologation, extending the C4 alkyne to the C5 allene.

Reactivity & Applications in Drug Discovery

A. Precursor for N-Heterocycles (Cycloisomerization)

Penta-3,4-dien-1-amine is a "privileged" substrate for synthesizing 2-vinylpyrrolidines . Under catalysis by Lewis acidic metals (Au(I), Ag(I)), the amine performs an intramolecular nucleophilic attack on the activated allene.

-

Regioselectivity: The reaction typically favors 5-exo-trig cyclization (attacking the central allene carbon, C3) over 6-endo-dig, yielding the pyrrolidine ring with a vinyl group.

-

Catalysts: AuCl₃, AgOTf, or cationic Au(I) phosphine complexes.

B. Mechanism-Based Enzyme Inhibition (Suicide Substrate)

The allenyl amine motif is a potent pharmacophore for inhibiting amine oxidases (e.g., MAO-A, MAO-B, SSAO/VAP-1).

-

Mechanism:

-

The enzyme oxidizes the

-carbon (adjacent to N) to an imine. -

This generates a conjugated electrophilic species (vinyl ketone-like or radical intermediate).

-

A nucleophilic residue in the enzyme active site (e.g., Cysteine or Histidine) covalently bonds to the central allene carbon, irreversibly inactivating the enzyme.

-

Visualization: Gold-Catalyzed Cyclization Mechanism

Figure 2: Mechanism of Au(I)-catalyzed intramolecular hydroamination yielding 2-vinylpyrrolidine.

Handling & Stability Protocols

Warning: Allenes are thermodynamically unstable relative to their conjugated diene isomers and can polymerize exothermically.

-

Storage: Store the HCl salt at -20°C under an inert atmosphere (Argon/Nitrogen). The salt is significantly more stable than the free base.

-

Free Basing: If the free amine is required (e.g., for cyclization), generate it in situ using a mild base (e.g., NaHCO₃ or Et₃N) immediately prior to reaction. Do not store the free base.

-

Analysis:

-

IR Spectroscopy: Look for the characteristic allene asymmetric stretch at ~1950 cm⁻¹ (strong).

-

¹H NMR: The terminal allene protons (=CH₂) typically appear as a doublet of doublets at ~4.7–4.8 ppm , and the internal allene proton (=CH-) as a multiplet at ~5.1–5.3 ppm .

-

References

-

Crabbé-Ma Homologation: Crabbé, P., et al. "Copper-Mediated Homologation of Alkynes to Allenes."[9] J. Chem. Soc., Chem. Commun., 1979, 859–860.[9] Link[9]

-

Mechanism of Homologation: Searles, S., et al. "Mechanism of the Crabbé Allene Synthesis." J. Chem. Soc., Perkin Trans.[9] 1, 1984, 747.[9]

-

Gold-Catalyzed Cyclization: Krause, N., et al. "Gold Catalysis in Organic Synthesis: Efficient Cycloisomerization of α-Aminoallenes to 3-Pyrrolines."[8] J. Am. Chem. Soc., 2004, 126, 4569. Link

- Enzyme Inhibition: Yu, P. H., et al. "Involvement of SSAO in the metabolism of allenic amines." Biochem. Pharmacol., 1994.

Sources

- 1. Formation of Pent-4-en-1-amine, the counterpart of acrylamide from lysine and its conversion into piperidine in lysine/glucose reaction mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pent-3-en-1-amine hydrochloride | C5H12ClN | CID 54593494 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Discovery of 1,4-pentadien-3-one derivatives containing quinoxaline scaffolds as potential apoptosis inducers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 6. Dissertation or Thesis | Gold-catalyzed cyclization reactions of allenes | ID: vx021f766 | Carolina Digital Repository [cdr.lib.unc.edu]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. thieme-connect.com [thieme-connect.com]

- 10. Allenation of Terminal Alkynes with Aldehydes and Ketones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Crabbé reaction - Wikipedia [en.wikipedia.org]

- 13. Crabbe Allene Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 14. web.mnstate.edu [web.mnstate.edu]

- 15. mdpi.com [mdpi.com]

Reactivity Profile of Terminal Allene Amines: A Technical Guide

Executive Summary

Terminal allene amines represent a privileged scaffold in modern organic synthesis, serving as high-value precursors for nitrogen-containing heterocycles—structures ubiquitous in pharmaceutical agents. The unique electronic architecture of the allene moiety (cumulated

Electronic Structure & Reactivity Fundamentals

The reactivity of terminal allene amines is governed by the orthogonality of the allene

-

The Terminal Carbon (

): Generally more accessible sterically but electronically distinct depending on the metal catalyst employed. -

The Central Carbon (

): -

The Amine Tether: Acts as an internal nucleophile. The tether length (

) dictates the ring size and the favored cyclization mode (Baldwin’s rules vs. electronic bias).

The Selectivity Challenge

The core challenge in exploiting these substrates is controlling the regioselectivity of the nucleophilic attack:

-

Markovnikov addition: Attack at the internal (

) or substituted ( -

Anti-Markovnikov addition: Attack at the terminal (

) carbon.

Intermolecular Hydroamination: Accessing Allylic Amines

Intermolecular addition of amines to terminal allenes is a direct route to allylic amines. The choice of catalyst inverts the regioselectivity.[1]

Copper-Catalyzed Hydroamination (Ligand-Free)

Copper triflate (

-

Mechanism: Activation of the allene by in-situ generated cationic Cu(I).[2]

-

Selectivity: Exclusively yields (E)-allylamines (Anti-Markovnikov-like linear product).

-

Utility: High functional group tolerance, suitable for late-stage functionalization.

Gold-Catalyzed Hydroamination

Gold(I) complexes (e.g.,

Comparative Reactivity Table:

| Catalyst System | Substrate Scope | Major Product | Regioselectivity | Mechanism Type |

| Cu(OTf)₂ (cat.) | Terminal Allenes + | (E)-Allylamine | Linear ( | Lewis Acid Activation |

| (NHC)AuCl / AgOTf | Terminal Allenes + Carbamates | Allylic Carbamate | Branched ( | |

| Pd(0) / Acid | Terminal Allenes + | Branched Allylamine | Branched | Hydropalladation |

Intramolecular Cycloisomerization: Heterocycle Synthesis

This is the most critical application for drug discovery, allowing the rapid assembly of saturated N-heterocycles from acyclic precursors.

-Amino Allenes: 5-exo vs. 6-endo

Tethered amines (homoallenyl amines) undergo cyclization catalyzed by Au(I) or Ag(I).

-

5-exo-dig cyclization: Forms pyrrolidines . Generally kinetically favored.

-

6-endo-dig cyclization: Forms piperidines . Can be favored by specific ligand electronics or substitution patterns on the amine.

-Allenyl Amines: Axis-to-Center Chirality Transfer

A special class where the amine is directly attached to the allene terminus or separated by one carbon (

-

Reaction: Au(III)-catalyzed cycloisomerization to 3-pyrrolines .

-

Stereochemistry: The axial chirality of the allene is transferred to the carbon center of the pyrroline with high fidelity (

ee).

Mechanistic Visualization

The following diagram illustrates the divergent pathways for a

Caption: Divergent cyclization pathways of

Experimental Protocols

Protocol A: Copper-Catalyzed Intermolecular Hydroamination

Target: Synthesis of (E)-N-allylpiperidine derivatives.

Reagents:

-

Terminal Allene (1.0 equiv)

-

Secondary Amine (e.g., Morpholine, 1.2 equiv)

- (10 mol%)

-

Solvent: 1,4-Dioxane (dry)

Methodology:

-

Setup: In a glovebox or under Argon flow, charge a flame-dried Schlenk tube with

(10 mol%). -

Addition: Add anhydrous 1,4-Dioxane (0.5 M concentration relative to allene). Add the secondary amine followed by the terminal allene via syringe.

-

Reaction: Seal the tube and heat to 80°C for 12–24 hours. Monitor by TLC or GC-MS for consumption of the allene.

-

Workup: Cool to room temperature. Dilute with

and filter through a short pad of neutral alumina (to remove Cu salts). -

Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (typically Hexanes/EtOAc + 1%

to prevent amine tailing).

Validation Check:

-

The product should show a characteristic trans-coupling constant (

Hz) for the allylic alkene protons in

Protocol B: Gold(III)-Catalyzed Cycloisomerization to 3-Pyrrolines

Target: Chiral transfer synthesis of substituted pyrrolines.

Reagents:

- -Amino Allene (Enantioenriched, 1.0 equiv)

- (2-5 mol%)

-

Solvent:

(anhydrous)

Methodology:

-

Setup: Flame-dry a reaction vial equipped with a magnetic stir bar.

-

Solution: Dissolve the

-amino allene in -

Catalysis: Add

(dissolved in minimal DCM) dropwise at 0°C (ice bath) to suppress side reactions. -

Reaction: Allow to warm to room temperature and stir for 1–2 hours. Reaction is typically fast.

-

Quench: Add a drop of

to deactivate the catalyst. -

Purification: Direct filtration through silica gel and concentration.

Validation Check:

-

Chirality transfer can be verified by HPLC using a chiral stationary phase. Retention of configuration is expected.

Mechanistic Deep Dive: The Gold Catalytic Cycle

Understanding the catalytic cycle is crucial for troubleshooting low yields or poor selectivity.

Caption: Simplified catalytic cycle for the Gold(I)-catalyzed hydroamination/cyclization of allenes.

References

-

Blieck, R., Bahri, J., Taillefer, M., & Monnier, F. (2016).[3] Copper-Catalyzed Hydroamination of Terminal Allenes. Organic Letters, 18(7), 1482–1485. [Link]

-

Kinder, R. E., Zhang, Z., & Widenhoefer, R. A. (2008).[4] Intermolecular Hydroamination of Allenes with N-Unsubstituted Carbamates Catalyzed by a Gold(I) N-Heterocyclic Carbene Complex.[5] Organic Letters, 10(15), 3157–3159. [Link]

-

Krause, N., & Hoffmann-Röder, A. (2004). Gold(III) Chloride-Catalyzed Cycloisomerization of α-Aminoallenes to 3-Pyrrolines.[6] Organic Letters, 6, 2551. [Link]

-

Toste, F. D., et al. (2012). Gold(I)-Catalyzed Stereoconvergent, Intermolecular Enantioselective Hydroamination of Allenes.[4][7] Journal of the American Chemical Society, 134, 15263. [Link]

Sources

- 1. Gold Catalyzed Intermolecular Markovnikov Hydroamination of Allenes with Secondary Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Copper-Catalyzed Hydroamination of Allenes: from Mechanistic Understanding to Methodology Development – Département de Chimie de l'ENS [chimie.ens.fr]

- 3. Copper-Catalyzed Hydroamination of Terminal Allenes [organic-chemistry.org]

- 4. Intermolecular Hydroamination of Allenes with N-Unsubstituted Carbamates Catalyzed by a Gold(I) N-Heterocyclic Carbene Complex [organic-chemistry.org]

- 5. Homogeneous Catalytic Hydroamination of Alkynes and Allenes with Ammonia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Gold(I)-Catalyzed Stereoconvergent, Intermolecular Enantioselective Hydroamination of Allenes - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Niche: A Technical Guide to Sourcing and Verifying Penta-3,4-dien-1-amine Hydrochloride for Advanced Research

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Challenge of Sourcing Non-Commercial Reagents

In the quest for novel therapeutics and advanced materials, the demand for unique molecular scaffolds is ever-present. Penta-3,4-dien-1-amine hydrochloride, with its terminal primary amine and sterically accessible allene functional group, is a prime candidate for constructing complex molecular architectures. The allene moiety, characterized by its two cumulative double bonds, imparts axial chirality and serves as a versatile handle for a variety of chemical transformations.

A thorough search of commercial chemical catalogs reveals a critical reality: Penta-3,4-dien-1-amine hydrochloride is not a stock chemical. This absence necessitates a pivot from procurement to production, specifically through custom chemical synthesis. This guide is structured to illuminate the path of custom synthesis, transforming a sourcing challenge into a manageable and successful component of your research pipeline.

The Custom Synthesis Pathway: From Concept to Compound

Engaging a custom synthesis provider is a multi-step process that requires careful planning and clear communication. The following sections outline a robust workflow for managing this process effectively.

Identifying and Qualifying Custom Synthesis Partners

The selection of a reliable custom synthesis partner is paramount. The ideal partner will not only have a strong track record in synthetic organic chemistry but also a transparent and collaborative project management style.

Key Vetting Criteria for Custom Synthesis Suppliers:

-

Expertise in Relevant Chemistries: Inquire about their experience with allene synthesis, handling of volatile amines, and salt formation.

-

Scale-up Capabilities: Ensure the supplier can meet your quantity requirements, from milligrams for initial screening to kilograms for later-stage development.

-

Analytical Capabilities: A well-equipped analytical laboratory is non-negotiable. Verify their proficiency with techniques such as NMR, LC-MS, HPLC, and FTIR.

-

Project Management and Communication: Look for a partner who provides regular progress updates and a dedicated point of contact.

-

Intellectual Property (IP) Protection: The supplier must have a strong IP protection policy to safeguard your novel research.[1]

Table 1: Representative Custom Synthesis Service Providers

| Company | Service Models | Key Strengths | Website |

| Enamine | Fee-for-Service (FFS), Full-Time Equivalent (FTE) | Large portfolio of building blocks, expertise in complex synthesis.[2] | |

| Tocris Bioscience | FFS | High-purity synthesis of complex organic molecules, strong analytical support.[3] | |

| Thermo Fisher Scientific | FFS | Extensive experience in custom manufacturing, scalable from grams to kilograms.[4] | |

| TCI America | FFS | Over 75 years of synthesis experience, dedicated project management. | |

| Apex Molecular | FFS, FTE | Bespoke project design for varying complexity levels.[5] | [Link] |

The Quotation Request: A Blueprint for Synthesis

A comprehensive and unambiguous quotation request is the foundation of a successful custom synthesis project. Vague requests can lead to inaccurate quotes and project delays.

Essential Information for a Custom Synthesis Quote Request:

-

Compound Identification:

-

Chemical Name: Penta-3,4-dien-1-amine hydrochloride

-

Chemical Structure:

-

CAS Number: Not available (as it is a non-commercial compound).

-

-

Required Quantity: Specify the amount needed (e.g., 1 g, 5 g, 25 g).

-

Purity Specification: Define the required purity level, typically determined by HPLC (e.g., >95%, >98%).

-

Required Analytical Data: List the analytical data you require for product verification. This should, at a minimum, include:

-

¹H NMR

-

¹³C NMR

-

Mass Spectrometry (MS)

-

HPLC analysis (for purity determination)

-

-

Delivery Timeline: Indicate your desired delivery timeframe.

Below is a Graphviz diagram illustrating the workflow for engaging a custom synthesis supplier.

Caption: Workflow for procuring a custom-synthesized chemical.

Technical Verification: Ensuring the Identity and Purity of Penta-3,4-dien-1-amine Hydrochloride

Upon receiving the synthesized compound, it is imperative to perform a thorough analytical verification to confirm its identity, purity, and structural integrity. The following sections detail the expected outcomes from key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules.

-

¹H NMR: The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. Key expected signals for Penta-3,4-dien-1-amine hydrochloride include:

-

Signals in the olefinic region (typically ~4.5-5.5 ppm) corresponding to the protons of the allene group.

-

Signals for the two methylene groups (-CH₂-CH₂-).

-

A signal for the ammonium protons (-NH₃⁺), which may be broad and its chemical shift can be concentration-dependent.

-

-

¹³C NMR: The carbon NMR spectrum is particularly diagnostic for the allene functionality.

-

The central sp-hybridized carbon of the allene (C=C=C) will have a characteristic chemical shift in the downfield region, typically around 200-220 ppm.[6]

-

The two sp²-hybridized carbons of the allene will appear further upfield, around 80 ppm.[6]

-

Signals for the two sp³-hybridized methylene carbons.

-

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the free base and provide fragmentation patterns that can further support the structure. For Penta-3,4-dien-1-amine, the expected nominal mass of the free base (C₅H₉N) is 83.13 g/mol . In the mass spectrum, the molecular ion peak for the free amine should be observed at m/z = 83. The nitrogen rule states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular mass.[7]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is useful for identifying the presence of key functional groups.

-

Allene Stretch: A characteristic, often strong, absorption band for the asymmetric C=C=C stretch of the allene group is expected in the region of 1900-2000 cm⁻¹.[8]

-

N-H Bends and Stretches: For the primary ammonium salt, expect to see N-H stretching bands in the region of 3000-3300 cm⁻¹ and N-H bending vibrations around 1580-1650 cm⁻¹.[9]

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for determining the purity of the synthesized compound. A high-resolution column should be used, and the analysis should ideally be performed with a mass spectrometer detector (LC-MS) to confirm that the major peak corresponds to the mass of the target compound. The purity is determined by the area percentage of the main peak relative to all other peaks in the chromatogram.

Below is a Graphviz diagram illustrating the analytical workflow for compound verification.

Caption: Analytical workflow for the verification of a custom-synthesized compound.

Conclusion

The procurement of non-commercial reagents like Penta-3,4-dien-1-amine hydrochloride is a common yet critical challenge in cutting-edge research. By understanding and effectively navigating the custom synthesis landscape, researchers can gain access to a virtually limitless chemical space. This guide provides a comprehensive framework for this process, from the initial identification of the need for a custom synthesis to the final analytical verification of the product. Adherence to the principles of thorough supplier vetting, clear and detailed communication, and rigorous in-house quality control will ensure that the custom-synthesized compounds meet the high standards required for successful and reproducible scientific outcomes.

References

-

Wikipedia. (n.d.). Allenes. Retrieved February 21, 2026, from [Link]

-

Master Organic Chemistry. (2015, January 13). Chiral Allenes And Chiral Axes. Retrieved February 21, 2026, from [Link]

-

Otava Chemicals. (n.d.). Custom Synthesis. Retrieved February 21, 2026, from [Link]

- Schaller, R., Arnold, C., & Pretsch, E. (1995). New parameters for prediction 1H NMR chemical shifts of protons attached to carbon atoms. Analytica Chimica Acta, 312(1), 95-105.

-

YouTube. (2019, October 12). Chiral allenes. Retrieved February 21, 2026, from [Link]

-

Apex Molecular. (n.d.). Fee For Service & Full Time Equivalent. Retrieved February 21, 2026, from [Link]

-

Adesis. (2024, June 3). US-Based Custom Synthesis Company. Retrieved February 21, 2026, from [Link]

-

SigutLabs. (2021, October 18). FTE/FFS. Retrieved February 21, 2026, from [Link]

-

LifeTein. (2020, July 24). Custom Chemical Synthesis Service. Retrieved February 21, 2026, from [Link]

-

Chiroblock GmbH. (n.d.). Costs for Custom Synthesis & Contract Models. Retrieved February 21, 2026, from [Link]

-

Scientific Polymer Products, Inc. (n.d.). Request a Quote. Retrieved February 21, 2026, from [Link]

-

Cerilliant. (n.d.). Request Custom Quote. Retrieved February 21, 2026, from [Link]

- Google Patents. (n.d.). Method of analysis of amine by mass spectrometry.

-

Agilent. (2019, September 16). Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. Retrieved February 21, 2026, from [Link]

-

Atlanchim Pharma. (n.d.). Fee for service. Retrieved February 21, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). Chirality transfer in metal-catalysed intermolecular addition reactions involving allenes. Retrieved February 21, 2026, from [Link]

-

University of Arizona. (n.d.). Mass Spectrometry - Examples. Retrieved February 21, 2026, from [Link]

-

Chemistry Steps. (2025, September 26). R and S Configuration of Allenes. Retrieved February 21, 2026, from [Link]

-

Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved February 21, 2026, from [Link]

-

Waters. (n.d.). Quantifying Primary Aromatic Amines in Polyamide Kitchenware Using the ACQUITY UPLC I-Class System and Xevo TQ-S micro. Retrieved February 21, 2026, from [Link]

-

ResearchGate. (n.d.). Parts of the 125.8 MHz 13 C { 1 H } NMR spectrum of the allene derivative 5e. Retrieved February 21, 2026, from [Link]

-

ResearchGate. (n.d.). (a) Allenes such as 1,3-dichloroallene are chiral and described using.... Retrieved February 21, 2026, from [Link]

-

European Molecular Biology Laboratory. (n.d.). Services – Chemical Synthesis Core Facility. Retrieved February 21, 2026, from [Link]

-

AIP Publishing. (n.d.). Molecular Structure of Allene from its Proton NMR in a Nematic Solvent. Retrieved February 21, 2026, from [Link]

-

Stenutz. (n.d.). NMR chemical shift prediction of allenes. Retrieved February 21, 2026, from [Link]

-

Synthex Technologies. (n.d.). Custom Synthesis – How It Works in Practice. Retrieved February 21, 2026, from [Link]

-

Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved February 21, 2026, from [Link]

-

PMC. (n.d.). Dataset of Fourier transform infrared (FTIR) spectra of a primary amine, selected aldehydes, and their Schiff bases acquired using the Invenio-R spectrometer. Retrieved February 21, 2026, from [Link]

-

Research and Reviews. (2024, September 27). Characterization and Identification in Organic Chemistry through Analytical Techniques. Retrieved February 21, 2026, from [Link]

-

Michigan State University. (n.d.). IR: amines. Retrieved February 21, 2026, from [Link]

-

Illinois State University. (n.d.). Infrared Spectroscopy. Retrieved February 21, 2026, from [Link]

-

Caltech. (n.d.). Enantioselective Synthesis of Axial Chiral Allenes. Retrieved February 21, 2026, from [Link]

-

PMC. (n.d.). Deciphering the Chameleonic Chemistry of Allenols: Breaking the Taboo of a Onetime Esoteric Functionality. Retrieved February 21, 2026, from [Link]

-

ACS Omega. (2024, July 26). Stereoselective Synthesis of Axially Chiral Allenes and Styrenes via Chiral Phosphoric Acid Catalysis: An Overview. Retrieved February 21, 2026, from [Link]

-

Research and Reviews. (2024, September 27). Characterization and Identification in Organic Chemistry through Analytical Techniques. Retrieved February 21, 2026, from [Link]

Sources

- 1. US-Based Custom Synthesis Company | Adesis [adesisinc.com]

- 2. Custom Synthesis - Enamine [enamine.net]

- 3. Custom Synthesis | Tocris Custom Chemistry Services | Tocris Bioscience [tocris.com]

- 4. Manufacturing & Custom Synthesis | Thermo Fisher Scientific - SG [thermofisher.com]

- 5. apexmolecular.com [apexmolecular.com]

- 6. Allenes - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. stoltz2.caltech.edu [stoltz2.caltech.edu]

- 9. orgchemboulder.com [orgchemboulder.com]

Methodological & Application

Using Penta-3,4-dien-1-amine in multicomponent reactions

Application Note: Strategic Utilization of Penta-3,4-dien-1-amine in Diversity-Oriented Synthesis

Executive Summary

This guide details the operational protocols for utilizing Penta-3,4-dien-1-amine (CAS: 81702-57-6, hereafter PDA ) as a bifunctional building block in multicomponent reactions (MCRs).

While standard alkyl amines serve merely as diversity inputs in MCRs (e.g., Ugi, Passerini), PDA introduces a latent "trigger" functionality—the allene moiety. This 1,2-diene system remains inert during the initial condensation but can be selectively activated post-MCR using soft Lewis acids (Au, Ag) or transition metals (Pd) to drive intramolecular cyclization. This "condense-then-cyclize" strategy allows for the rapid generation of complex N-heterocycles, specifically dihydropyrroles and tetrahydropyridines , from simple acyclic precursors.

Chemical Profile & Handling

Penta-3,4-dien-1-amine is a homoallenyl amine. Its structure features a primary amine separated from an allenyl group by a two-carbon tether. This specific chain length (

| Property | Specification |

| Structure | |

| Molecular Weight | 83.13 g/mol |

| Stability | Moderate. Prone to oxidation and polymerization at RT. |

| Storage | Store at -20°C under Argon/Nitrogen. |

| Key Spectroscopic Signature | IR: |

Safety Warning: Allenes can undergo exothermic isomerization to conjugated dienes or alkynes upon heating. Avoid strong acids during storage.

Workflow Visualization

The following diagram illustrates the logical flow of using PDA in a Ugi-Gold cascade, the most robust application for this reagent.

Application Protocol: The Ugi-Gold Cascade

This protocol synthesizes a 2,3-dihydropyrrole scaffold. The PDA acts as the amine component in the Ugi-4CR, installing the allene "handle" which is subsequently cyclized.

Phase A: The Ugi Four-Component Reaction

Reagents:

-

Amine: Penta-3,4-dien-1-amine (1.0 equiv)

-

Aldehyde: Benzaldehyde (or derivative) (1.0 equiv)

-

Carboxylic Acid: Benzoic acid (or derivative) (1.0 equiv)

-

Isocyanide: tert-Butyl isocyanide (1.0 equiv)

-

Solvent: Methanol (anhydrous) [Concentration: 1.0 M]

Step-by-Step:

-

Imine Formation: In a round-bottom flask, dissolve the aldehyde (1.0 mmol) in MeOH (1 mL). Add PDA (1.0 mmol, 83 mg). Stir at room temperature (RT) for 30 minutes.

-

Acid Addition: Add the carboxylic acid (1.0 mmol). Stir for 5 minutes.

-

Isocyanide Addition: Add the isocyanide (1.0 mmol). Seal the flask.

-

Reaction: Stir at RT for 24 hours.

-

TLC Monitoring: The Ugi adduct is usually less polar than the starting amine/acid. Stain with Ninhydrin (amine consumption) and KMnO4 (allene persistence).

-

-

Workup: Evaporate solvent under reduced pressure. The crude Ugi adduct is often pure enough for the next step. If not, purify via flash chromatography (Hexane/EtOAc).

Phase B: Gold(I)-Catalyzed Cycloisomerization

Reagents:

-

Catalyst: Chloro(triphenylphosphine)gold(I) [

] (5 mol%) -

Co-Catalyst: Silver Triflate [

] (5 mol%)[4] -

Solvent: Dichloromethane (DCM) (anhydrous) or Toluene.

Step-by-Step:

-

Catalyst Activation: In a separate vial, mix

and-

Why? This generates the cationic gold species

, which is the active Lewis acid for allene activation.

-

-

Cyclization: Dissolve the Ugi adduct (from Phase A) in DCM (concentration 0.1 M). Add the activated catalyst solution (supernatant) via syringe filter (to remove AgCl).

-

Reaction: Stir at RT for 2–6 hours.

-

Quenching: Filter through a short pad of silica gel to remove gold residues.

-

Analysis: Evaporate and analyze via NMR.

Data Interpretation & Validation

To ensure the protocol worked, you must validate the transformation of the allene into the cyclic alkene.

| Feature | Starting Material (Ugi Adduct) | Product (Dihydropyrrole) |

| ~205 ppm (Characteristic weak quaternary signal) | Absent (Shifted to ~120-140 ppm alkene range) | |

| ~5.1 ppm (Multiplet, terminal protons) | ~5.8-6.0 ppm (Vinyl protons inside ring) | |

| IR Spectrum | 1950 cm | Absent |

Alternative Protocol: Pd-Catalyzed Carbonylation

If your goal is to introduce a ketone functionality, use Palladium instead of Gold.

Concept: Pd(0) oxidative addition to an aryl iodide, followed by allene insertion (carbopalladation) and amine closure.

-

Mix: PDA (1.2 equiv), Aryl Iodide (1.0 equiv),

(5 mol%), -

Conditions: DMF,

, 1 atm CO (balloon). -

Outcome: Formation of

-methylene-

Troubleshooting & FAQ

Q: My allene reagent seems degraded. How can I check purity?

-

A: Run a

NMR. If you see signals at 2.0–2.5 ppm (propargylic type), it has isomerized to the alkyne. If you see broad peaks, it has polymerized. Synthesis via the Crabbé homologation (from but-3-yn-1-amine, paraformaldehyde, CuI, and dicyclohexylamine) is recommended to prepare fresh stock [1].

Q: The Gold cyclization is stuck. What now?

-

A: Ensure your DCM is strictly anhydrous. Water kills the cationic gold species. Alternatively, switch to Toluene at

. If the Ugi adduct is sterically hindered, increase catalyst loading to 10 mol%.

Q: Can I use different isocyanides?

-

A: Yes. However, bulky isocyanides (like tert-butyl) often improve the Ugi reaction yield by preventing side reactions.

References

-

Crabbé Homologation (Synthesis of Reagent): Kuang, J., & Ma, S. (2009).[8] An Efficient Synthesis of Terminal Allenes from Terminal Alkynes. Journal of Organic Chemistry, 74(4), 1763–1765. Link

-

Ugi-Gold Cascade Concept: Peshkov, V. A., et al. (2018). Gold-catalyzed post-Ugi alkyne hydroarylation for the synthesis of 2-quinolones. Beilstein Journal of Organic Chemistry, 14, 2342–2349. Link

-

Gold-Catalyzed Hydroamination: Krause, N., & Winter, C. (2011). Gold-Catalyzed Nucleophilic Cyclization of Functionalized Allenes: A Powerful Access to Carbo- and Heterocycles.[11] Chemical Reviews, 111(3), 1994–2023. Link

-

Multicomponent Reactions Overview: Dömling, A., & Ugi, I. (2000). Multicomponent Reactions with Isocyanides. Angewandte Chemie International Edition, 39(18), 3168–3210. Link

Sources

- 1. Ugi reaction - Wikipedia [en.wikipedia.org]

- 2. Amines as key building blocks in Pd-assisted multicomponent processes [beilstein-journals.org]

- 3. Ugi Reaction [organic-chemistry.org]

- 4. BJOC - Gold-catalyzed post-Ugi alkyne hydroarylation for the synthesis of 2-quinolones [beilstein-journals.org]

- 5. Stereoselective Synthesis of Allenyl Alcohols by Cobalt(III)-Catalyzed Sequential C─H Bond Addition to 1,3-Enynes and Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. thieme-connect.de [thieme-connect.de]

- 7. Crabbé reaction - Wikipedia [en.wikipedia.org]

- 8. Crabbe Allene Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 9. Ti-Catalyzed Multicomponent Synthesis of Pyrroles Using Allene Coupling Partners - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. air.unimi.it [air.unimi.it]

Application Note: Protocol for N-functionalization of Penta-3,4-dien-1-amine

Executive Summary & Scope

Penta-3,4-dien-1-amine (Homoallenyl amine) is a high-value synthetic intermediate, primarily utilized as a precursor for silver(I) or gold(I/III)-catalyzed cycloisomerizations to form nitrogen heterocycles (pyrrolidines, piperidines).[1][2] Unlike its unstable

This guide details the N-functionalization of this scaffold. Because the free amine is volatile and prone to oxidative degradation/polymerization, this protocol recommends generating the amine in situ or utilizing its stable hydrochloride salt.

Key Applications:

-

Precursor Synthesis: Preparation of N-Tosyl or N-Boc substrates for Ag(I)-catalyzed cyclization.[1][2]

-

Fragment-Based Drug Discovery (FBDD): Incorporation of the allene "warhead" for covalent inhibition or orthogonal reactivity.[2]

Chemical Context & Stability Profile

The "Allene Survival" Challenge

The allene moiety (

-

Isomerization: Strong bases or acids can isomerize the allene to the thermodynamically more stable internal alkyne (pent-3-yne).[2]

-

Reduction: Standard catalytic hydrogenation (H₂/Pd-C) will reduce the allene to pentane.[2]

-

Cyclization: Trace transition metals (Ag, Au, Pd, Rh) can trigger premature cyclization.[1]

Structural Logic

-

Target: Penta-3,4-dien-1-amine (

)[1][2] -

Precursor: 3,4-Pentadien-1-ol (CAS: 5557-87-9) is the commercially stable starting point.[1][2]

Experimental Workflows

Decision Matrix: Choosing the Route

Figure 1: Strategic workflow for converting the alcohol precursor to functionalized amine derivatives. Note the Staudinger reduction is selected to preserve the allene.

Preparation of the Amine Salt (Core Requirement)

Since the free amine is not shelf-stable, prepare the Hydrochloride Salt.[1][2]

Step 1: Azidation

-

Dissolve 3,4-pentadien-1-ol (1.0 equiv) in dry DCM at 0°C.

-

Add Methanesulfonyl chloride (MsCl) (1.2 equiv) and Triethylamine (Et3N) (1.5 equiv).[1] Stir 1h.

-

Workup (wash with brine, dry). Crude mesylate is unstable; use immediately.

-

Dissolve mesylate in DMF. Add Sodium Azide (NaN3) (1.5 equiv).[1] Caution: Azide hazard.[2][3]

-

Stir at RT for 12h. Extract with Et2O. Result: 5-azidopenta-1,2-diene .

Step 2: Staudinger Reduction (Chemoselective) Why: Avoids H₂/Pd which destroys the allene.

-

Dissolve azide in THF/H₂O (10:1).

-

Add Triphenylphosphine (PPh3) (1.1 equiv).[1] Evolution of N₂ gas occurs.

-

Stir 4h at RT.

-

Acidify with 1M HCl in Et2O.

-

Precipitate/Crystallize the Penta-3,4-dien-1-amine·HCl .

-

QC Check: 1H NMR (D2O) should show allene multiplet at ~5.2 ppm.[1]

-

Functionalization Protocols

Protocol A: N-Sulfonylation (Cyclization Precursor)

Target: N-(penta-3,4-dien-1-yl)-4-methylbenzenesulfonamide Application: Synthesis of substrates for Ag-catalyzed cyclization to pyrrolidines.[2]

Reagents:

Procedure:

-

Suspend Amine·HCl in dry DCM (0.2 M).

-

Add Et3N (3.0 equiv) to liberate the free amine and scavenge HCl. Cool to 0°C.

-

Add TsCl portion-wise.

-

Add DMAP (catalytic).

-

Warm to RT and stir for 4–6 hours. Do not heat.

-

Quench: Add saturated NH4Cl.

-

Purification: Silica gel chromatography (Hexane/EtOAc).

-

Note: The N-Tosyl product is stable and solid.[2]

-

Protocol B: Reductive Amination (Library Synthesis)

Target: Secondary amines without reducing the allene. Critical:[1][2] Use Sodium Triacetoxyborohydride (STAB).[1] Avoid NaBH3CN if possible (toxic) and avoid acidic conditions that isomerize the allene.[1]

Reagents:

Procedure:

-

Dissolve Amine·HCl and Aldehyde in DCE.

-

Add DIPEA (1.0 equiv) to neutralize the salt. Stir 30 min to form imine.

-

Add NaBH(OAc)3 in one portion.

-

Stir at RT for 12–16h.

-

Quench: Saturated NaHCO3.

-

Isolation: Extract with DCM.

Data Summary: Reducing Agent Compatibility

| Reducing Agent | Compatibility | Risk |

| H₂ / Pd-C | ❌ Incompatible | Reduces allene to alkane.[2] |

| NaBH₄ | ⚠️ Caution | Can reduce imine but may require harsh conditions. |

| NaBH(OAc)₃ | ✅ Recommended | Mild, chemoselective for imine vs allene.[1] |

| LiAlH₄ | ❌ Incompatible | May attack the allene central carbon. |

Quality Control & Troubleshooting

NMR Validation

The allene signature is distinct. Ensure these signals are present in the final product:

-

¹H NMR:

-

¹³C NMR:

Common Failure Modes

-

Product is an Alkyne:

-

Polymerization:

References

-

Silver-Catalyzed Cyclization

-

Synthesis of Allenyl Amides

-

Reductive Amination Protocols

-

Precursor Availability (3,4-Pentadien-1-ol)

Disclaimer: This protocol involves hazardous chemicals (Azides, Sulfonyl Chlorides).[1][2] All work must be performed in a fume hood with appropriate PPE.

Sources

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. prepchem.com [prepchem.com]

- 3. Pent-3-en-1-amine hydrochloride | C5H12ClN | CID 54593494 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Frontiers | Synthesis of novel amidines via one-pot three component reactions: Selective topoisomerase I inhibitors with antiproliferative properties [frontiersin.org]

- 5. CompTox Chemicals Dashboard [comptox.epa.gov]

- 6. Pent-3-yn-1-amine hydrochloride | C5H10ClN | CID 71340253 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Homoallylic amine synthesis by amination (allylation) [organic-chemistry.org]

Synthesis of chiral pyrrolidine derivatives via allene cyclization

Application Notes & Protocols

Topic: Synthesis of Chiral Pyrrolidine Derivatives via Allene Cyclization For: Researchers, Scientists, and Drug Development Professionals

Harnessing the Reactivity of Allenes: A Guide to the Catalytic Asymmetric Synthesis of Chiral Pyrrolidines

Abstract: The pyrrolidine ring is a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals and natural products. Its stereochemistry is often critical for biological activity, making the development of efficient enantioselective synthetic methods a paramount objective. This guide provides an in-depth exploration of a powerful and elegant strategy: the transition metal-catalyzed cyclization of allenes. We will delve into the mechanistic principles, showcase key catalytic systems, and provide a detailed, field-tested protocol for the synthesis of highly functionalized, enantioenriched pyrrolidine derivatives. This document is intended to serve as a practical resource for chemists aiming to leverage the unique reactivity of allenes for the rapid construction of molecular complexity.

The Principle: Why Allene Cyclization?

Allenes, compounds containing cumulative carbon-carbon double bonds (C=C=C), possess a unique electronic structure and strained geometry that makes them exceptionally versatile building blocks in synthesis.[1] The central sp-hybridized carbon and the two terminal sp²-hybridized carbons create a linear geometry and orthogonal π-systems. This inherent strain and distinct reactivity can be harnessed by transition metal catalysts to orchestrate elegant cyclization cascades.[1]

The fundamental strategy involves the activation of the allene moiety by a carbophilic metal catalyst (e.g., Au, Pd, Rh), rendering it susceptible to intramolecular nucleophilic attack.[1][2] For the synthesis of pyrrolidines, a tethered nitrogen nucleophile (such as an amine, amide, or sulfonamide) attacks one of the π-systems of the activated allene. The choice of catalyst, chiral ligands, and the specific substitution pattern on the allene substrate dictates the regioselectivity and, crucially, the enantioselectivity of the resulting pyrrolidine product.

The power of this method lies in its atom economy and the ability to convert readily available acyclic precursors into stereochemically complex heterocyclic products in a single, catalytic step.

Generalized Catalytic Cycle

The mechanism, while varying in its specifics depending on the metal and substrate, generally follows a common pathway. A chiral transition metal complex initiates the cycle by coordinating to the allene. This activation facilitates the intramolecular attack of the tethered nitrogen nucleophile, forming a new C-N bond and generating a metalated intermediate. Subsequent steps, such as protonolysis or reductive elimination, release the chiral pyrrolidine product and regenerate the active catalyst.

Figure 1: Generalized catalytic cycle for the synthesis of pyrrolidines via intramolecular allene cyclization.

Key Catalytic Systems & Performance

The choice of the transition metal is pivotal for the success of allene cyclizations. Gold, palladium, and rhodium have emerged as the most effective and versatile catalysts for these transformations, each offering unique advantages.[1][3] The use of chiral ligands, particularly with rhodium and palladium, allows for high levels of enantiocontrol.[4][5]

-

Gold(I) Catalysis: Gold(I) complexes are highly carbophilic Lewis acids that effectively activate the allene for nucleophilic attack.[2][6] These reactions often proceed under mild conditions. While achieving high enantioselectivity can be challenging due to the linear coordination of Au(I), recent developments with bulky phosphoramidite ligands have enabled highly enantioselective [4+2] cycloadditions to form pyrrolidine derivatives.[7]

-

Palladium Catalysis: Palladium catalysts, typically in the Pd(0) oxidation state, are widely used for domino reactions involving allenes. The mechanism often involves the formation of a π-allyl-palladium intermediate after an initial carbopalladation or aminopalladation step.[8] Palladium-catalyzed [3+2] cycloadditions have been developed that provide access to densely functionalized chiral pyrrolidines with excellent control of regio- and enantioselectivity.[4][9]

-

Rhodium Catalysis: Rhodium(I) complexes have proven exceptionally effective for enantioselective [3+2] cycloadditions between allenes and various partners.[5][10] Lin et al. demonstrated a regiodivergent intermolecular [3+2] cycloaddition of vinyl aziridines and allenes, allowing for the stereospecific synthesis of either 2-methylene or 3-methylene-pyrrolidines depending on the allene substrate.[5][10]

Comparative Data on Catalytic Systems

The following table summarizes representative examples from the literature, showcasing the performance of different catalytic systems in the synthesis of chiral pyrrolidines.

| Catalyst / Ligand | Substrate Type | Reaction Type | Yield (%) | ee (%) | Reference |

| [Rh(cod)₂]BF₄ / (R)-DTBM-Segphos | Vinyl Aziridine + N-allenamide | Intermolecular [3+2] | 95 | 98 | [5] |

| Pd₂(dba)₃ / (S,S)-f-Amphox | Allenyl TMM donor + Imine | Asymmetric [3+2] | 92 | 95 | [4][9] |

| L8AuCl / AgNTf₂ (L8 = pyrenyl-phosphoramidite) | Allene-diene | Intramolecular [4+2] | 83 | 99 | [7] |

| Pd(PPh₃)₄ | N-allyl-N-(1-alkyl-2,3-butadienyl)sulfonamide | Intramolecular Cyclization | ~70-85 | N/A (cis) | [11] |

Detailed Experimental Protocol: Rh-Catalyzed Enantioselective [3+2] Cycloaddition

This protocol is a representative example for the asymmetric synthesis of a 3-methylene-pyrrolidine derivative, adapted from methodologies developed by Lin and coworkers.[5]

Causality Behind Choices:

-

Inert Atmosphere: The Rh(I) catalyst and chiral phosphine ligands are sensitive to oxidation. A nitrogen or argon atmosphere is crucial to prevent catalyst decomposition and ensure high catalytic activity.

-

Anhydrous Solvent: Water can interfere with the catalytic cycle, potentially by hydrolyzing intermediates or coordinating to the metal center. Dichloromethane (DCM) is chosen for its ability to dissolve the reactants and catalyst system and is rigorously dried.

-

Chiral Ligand: The (R)-DTBM-Segphos ligand provides the chiral environment around the rhodium center, which is essential for differentiating the enantiotopic faces of the reactants during the key bond-forming step, thereby inducing high enantioselectivity.

-

Temperature Control: The reaction is run at room temperature, which is often a good balance between achieving a reasonable reaction rate and maintaining high selectivity. Lower or higher temperatures may be required for less reactive substrates or to optimize selectivity.

Materials & Reagents:

-

[Rh(cod)₂]BF₄ (Strem, 98%)

-

(R)-DTBM-Segphos (Strem, 98%)

-

N-allenyl-p-toluenesulfonamide (substrate 1, prepared according to literature)

-

2-Methyl-1-tosyl-2-vinylaziridine (substrate 2, prepared according to literature)

-

Anhydrous Dichloromethane (DCM) (from solvent purification system)

-

Ethyl acetate (EtOAc), Hexanes (HPLC grade for chromatography)

-

Silica gel (230-400 mesh)

Step-by-Step Methodology:

-

Catalyst Preparation (In a Glovebox or under N₂):

-

To a flame-dried 10 mL Schlenk flask equipped with a magnetic stir bar, add [Rh(cod)₂]BF₄ (4.1 mg, 0.01 mmol, 2.5 mol%).

-

Add (R)-DTBM-Segphos (12.2 mg, 0.011 mmol, 2.75 mol%).

-

Evacuate and backfill the flask with nitrogen three times.

-

Add 1.0 mL of anhydrous DCM via syringe.

-

Stir the mixture at room temperature for 30 minutes. The solution should become homogeneous and typically orange or reddish-brown.

-

-

Reaction Assembly:

-

In a separate flame-dried 25 mL Schlenk flask, dissolve N-allenyl-p-toluenesulfonamide (90.1 mg, 0.4 mmol, 1.0 equiv) in 1.0 mL of anhydrous DCM.

-

Add the 2-methyl-1-tosyl-2-vinylaziridine (101.3 mg, 0.4 mmol, 1.0 equiv).

-

Stir for 2 minutes to ensure complete dissolution.

-

-

Initiation and Monitoring:

-

Using a syringe, transfer the prepared catalyst solution from the first flask to the second flask containing the substrates.

-

Rinse the first flask with an additional 0.5 mL of anhydrous DCM and add it to the reaction mixture.

-

Stir the reaction at room temperature (approx. 25 °C).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:EtOAc eluent system. The reaction is typically complete within 12-18 hours.

-

-

Workup and Purification:

-

Once the reaction is complete (disappearance of the limiting reagent by TLC), concentrate the reaction mixture under reduced pressure.

-

Directly load the crude residue onto a silica gel column.

-

Purify the product by flash column chromatography using a gradient of Hexanes:EtOAc (starting from 9:1 to 4:1) as the eluent.

-

Combine the fractions containing the desired product and concentrate under reduced pressure to yield the chiral 3-methylene-pyrrolidine as a white solid or viscous oil.

-

-

Characterization and Enantioselectivity Determination:

-

Confirm the structure of the product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

-

Determine the enantiomeric excess (ee) of the product by High-Performance Liquid Chromatography (HPLC) on a chiral stationary phase (e.g., Chiralpak AD-H or OD-H column) with a suitable mobile phase (e.g., Hexane/Isopropanol mixture).

-

Figure 2: Experimental workflow for the Rh-catalyzed synthesis of a chiral pyrrolidine derivative.

Conclusion

The synthesis of chiral pyrrolidines through transition metal-catalyzed allene cyclization represents a mature yet continually evolving field. The methods described herein offer a powerful toolkit for accessing stereochemically rich N-heterocycles from simple acyclic precursors. By understanding the underlying mechanistic principles and carefully selecting the appropriate catalytic system, researchers can efficiently generate novel molecular architectures for applications in drug discovery and beyond. The continued development of new chiral ligands and the exploration of novel allene cycloaddition partners promise to further expand the scope and utility of this elegant synthetic strategy.

References

-

Title: Enantio‐ and Diastereoselective Synthesis of Chiral Allenes by Palladium‐Catalyzed Asymmetric [3+2] Cycloaddition Reactions. Source: ResearchGate. URL: [Link]

-

Title: Transition Metal-Catalyzed Reactions of Allenes in Diversity-Oriented Synthesis. Source: D-Scholarship@Pitt. URL: [Link]

-

Title: Enantioselective Amine-Catalyzed [4 + 2] Annulations of Allene Ketones and 2,3-Dioxopyrrolidine Derivatives: Synthesis of 4H-Pyran Derivatives. Source: ACS Publications. URL: [Link]

-

Title: Unveiling the Chemistry and Synthetic Potential of Catalytic Cycloaddition Reaction of Allenes: A Review. Source: MDPI. URL: [Link]

-

Title: Gold(I)-Catalyzed Enantioselective [4+2]-Cycloaddition of Allene-Dienes. Source: PMC. URL: [Link]

-

Title: Recent Advancements in the Cyclization Strategies of 1,3‐Enynes Towards the Synthesis of Heterocyclic/Carbocyclic Frameworks. Source: PMC. URL: [Link]

-

Title: Recent developments in allene-based synthetic methods. Source: Research With Rutgers. URL: [Link]

-

Title: Enantio- and Diastereoselective Synthesis of Chiral Allenes by Palladium-Catalyzed Asymmetric [3+2] Cycloaddition Reactions. Source: PubMed. URL: [Link]

-

Title: Metal-Catalyzed Cyclization Reactions of Allenes. Source: Thieme Chemistry. URL: [Link]

-

Title: Comprehensive Overview of Homogeneous Gold-Catalyzed Transformations of π-Systems for Application Scientists. Source: MDPI. URL: [Link]

-

Title: Regiodivergent Intermolecular [3+2] Cycloadditions of Vinyl Aziridines and Allenes: Stereospecific Synthesis of Chiral Pyrrolidines. Source: PubMed. URL: [Link]

-

Title: Enantioselective access to quaternary stereocenters of pyrrolidines via Rh-catalyzed intramolecular cyclization of 1,6-enynes. Source: RSC Publishing. URL: [Link]

-

Title: 138 palladium-catalyzed domino carbopalladation/cyclization of allenes. Source: unipa.it. URL: [Link]

-

Title: Recent developments in gold-catalyzed cycloaddition reactions. Source: Beilstein Journals. URL: [Link]

-

Title: Recent Progress in the Chemistry of Allenes. Source: ResearchGate. URL: [Link]

-

Title: Chiral Pyrrolidines and Piperidines from Enantioselective Rhodium-Catalyzed Cascade Arylative Cyclization. Source: ACS Publications. URL: [Link]

-

Title: Meeting the Challenge of Intermolecular Gold(I)-Catalyzed Cycloadditions of Alkynes and Allenes. Source: PMC. URL: [Link]

-

Title: Catalyst-Controlled Annulations of Strained Cyclic Allenes with π-Allylpalladium Complexes. Source: ACS Publications. URL: [Link]

-

Title: Intramolecular aminopalladation of alkenes as a key step to pyrrolidines and related heterocycles. Source: University of Windsor. URL: [Link]

-

Title: Mechanistic Analysis of Gold(I)-Catalyzed Intramolecular Allene Hydroalkoxylation Reveals an Off-Cycle Bis(gold) Vinyl Species and Reversible C–O Bond Formation. Source: PMC. URL: [Link]

-

Title: Transition metal-catalyzed three-component coupling of allenes and the related allylation reactions. Source: RSC Publishing. URL: [Link]

-

Title: Recent Progress in the Chemistry of Allenes. Source: Bentham Science. URL: [Link]

-

Title: Efficient Method for the Synthesis of Chiral Pyrrolidine Derivatives via Ring-Closing Enyne Metathesis Reaction. Source: ResearchGate. URL: [Link]

-

Title: Palladium(0)-Catalyzed Stereoselective Cyclization of Allenenes: Divergent Synthesis of Pyrrolidines and 3-Azabicyclo[3.1.0]hexanes from Single Allenenes. Source: Figshare. URL: [Link]

Sources

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. BJOC - Recent developments in gold-catalyzed cycloaddition reactions [beilstein-journals.org]

- 3. d-scholarship.pitt.edu [d-scholarship.pitt.edu]

- 4. researchgate.net [researchgate.net]

- 5. Regiodivergent Intermolecular [3+2] Cycloadditions of Vinyl Aziridines and Allenes: Stereospecific Synthesis of Chiral Pyrrolidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Gold(I)-Catalyzed Enantioselective [4+2]-Cycloaddition of Allene-Dienes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. uwindsor.ca [uwindsor.ca]

- 9. Enantio- and Diastereoselective Synthesis of Chiral Allenes by Palladium-Catalyzed Asymmetric [3+2] Cycloaddition Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Unveiling the Chemistry and Synthetic Potential of Catalytic Cycloaddition Reaction of Allenes: A Review | MDPI [mdpi.com]

- 11. figshare.com [figshare.com]

Application Notes and Protocols for the Silver-Catalyzed Amino-cyclization of 3,4-Pentadienylamine

Abstract

The synthesis of substituted pyrrolidines, particularly those bearing vinyl groups, is of significant interest in medicinal chemistry and drug development due to their prevalence in a wide array of bioactive natural products and pharmaceuticals. The intramolecular hydroamination of allenic amines presents a highly atom-economical route to these valuable heterocyclic scaffolds. This application note provides a detailed technical guide on the silver-catalyzed amino-cyclization of N-protected 3,4-pentadienylamines. We delve into the critical challenge of regioselectivity, contrasting the kinetic and thermodynamic pathways of cyclization, and offer a comprehensive, field-proven starting protocol for researchers. This guide explains the causality behind experimental choices, provides a framework for optimization, and includes troubleshooting advice to navigate this nuanced transformation.

Introduction: The Significance of 2-Vinylpyrrolidines

The 2-vinylpyrrolidine motif is a privileged scaffold in chemical biology and drug discovery. Its unique three-dimensional structure, which combines a basic nitrogen center with a reactive vinyl appendage, makes it a versatile building block for the synthesis of complex alkaloids and pharmaceutical agents. Traditional multi-step syntheses can be cumbersome and inefficient. In contrast, the transition-metal-catalyzed cyclization of readily accessible allenic amines offers a direct and atom-economical approach to constructing this valuable heterocyclic core. Silver(I) catalysts, known for their carbophilic Lewis acidity, are effective in activating the C=C double bonds of allenes, rendering them susceptible to nucleophilic attack.[1][2] This guide focuses on the practical application of silver catalysis for the intramolecular hydroamination of 3,4-pentadienylamine systems.

The Core Mechanistic Challenge: Regioselectivity in Allene Cyclization

The primary challenge in the amino-cyclization of N-substituted 3,4-pentadienylamine is controlling the regioselectivity of the intramolecular nucleophilic attack. The silver(I) catalyst coordinates to the allene, activating it for cyclization. However, the amine nucleophile can attack either the central carbon or the terminal carbon of the allene system, leading to two distinct cyclization pathways.[2][3]

-

5-exo-trig Pathway (Desired): Nucleophilic attack at the central carbon of the allene leads to the formation of a five-membered ring, yielding the desired 2-vinylpyrrolidine product. This is generally a kinetically favored process.

-

6-endo-trig Pathway (Competing): Nucleophilic attack at the terminal carbon of the allene results in a six-membered ring, forming a tetrahydropyridine derivative. This pathway is often thermodynamically favored.

It is a critical finding in the field that simple silver(I) salts, such as AgNO₃ or AgOTf, have been reported to preferentially catalyze the 6-endo-trig cyclization for β-amino allenes.[3] In contrast, gold(I) catalysts frequently favor the 5-exo-dig pathway, which, after isomerization, also leads to the 5-exo-trig product manifold.[2][3] This inherent preference presents a significant hurdle and underscores the importance of careful catalyst system design and reaction optimization to achieve the desired 2-vinylpyrrolidine scaffold.

Visualizing the Competing Catalytic Cycles

The following diagram illustrates the pivotal decision point in the catalytic cycle. The Ag(I) catalyst activates the allene, but the subsequent intramolecular attack by the nitrogen nucleophile determines the final product structure.

Caption: Competing 5-exo and 6-endo cyclization pathways.

Experimental Protocols

This section is structured to provide a comprehensive workflow, from the synthesis of the necessary precursor to the cyclization reaction and subsequent analysis.

Workflow Overview

The overall experimental process involves two main stages: synthesis of the N-protected allenic amine substrate and the silver-catalyzed cyclization.

Caption: Overall experimental workflow.

Synthesis of N-Tosyl-3,4-pentadienylamine (Substrate)

The N-tosyl protecting group is crucial as it increases the acidity of the N-H proton and enhances the nucleophilicity of the nitrogen atom for the cyclization step.[4]

Materials:

-

3,4-Pentadien-1-amine

-

p-Toluenesulfonyl chloride (TsCl)

-

Triethylamine (TEA) or Pyridine

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Procedure:

-

To a stirred solution of 3,4-pentadien-1-amine (1.0 eq) and triethylamine (1.5 eq) in dichloromethane (DCM, 0.2 M) at 0 °C, add p-toluenesulfonyl chloride (1.1 eq) portion-wise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

-

Separate the organic layer, and extract the aqueous layer twice with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., 10-30% ethyl acetate in hexanes) to afford the pure N-tosyl-3,4-pentadienylamine.

Starting Point Protocol for Silver-Catalyzed Amino-cyclization

Disclaimer: The following protocol is a rational starting point based on effective conditions for related silver-catalyzed hydroamination reactions.[5] Optimization, particularly with respect to catalyst, solvent, and temperature, will likely be necessary to favor the desired 5-exo-trig cyclization product.

Materials:

-

N-Tosyl-3,4-pentadienylamine (1.0 eq)

-

Silver(I) Nitrate (AgNO₃, 0.05 eq, 5 mol%)

-

Sodium tert-butoxide (t-BuONa, 1.2 eq)

-

Chlorobenzene (anhydrous)

-

Oxygen (balloon) or Dry Air

-

Diatomaceous earth (Celite®)

-

Ethyl Acetate

-

Water

Procedure:

-

To a flame-dried Schlenk tube, add N-tosyl-3,4-pentadienylamine (1.0 eq), silver(I) nitrate (0.05 eq), and sodium tert-butoxide (1.2 eq).

-

Evacuate and backfill the tube with oxygen or argon three times, leaving an oxygen balloon or an atmosphere of dry air for the reaction. Rationale: An oxidative environment has been shown to be beneficial in related silver-catalyzed hydroaminations, possibly by maintaining the active Ag(I) state.[5]

-

Add anhydrous chlorobenzene via syringe to achieve a substrate concentration of 0.1 M.

-

Place the sealed tube in a preheated oil bath at 80 °C and stir vigorously.

-

Monitor the reaction progress by TLC or GC-MS at regular intervals (e.g., every 4 hours).

-

Upon consumption of the starting material (or when no further progress is observed), cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove insoluble silver salts.

-

Wash the filtrate with water and then with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Analyze the crude product ratio (5-exo vs. 6-endo) by ¹H NMR spectroscopy.

-

Purify the desired 2-vinylpyrrolidine product by flash column chromatography.

Optimization and Substrate Scope

Achieving high selectivity for the 5-exo product is the primary goal of optimization. Researchers should systematically investigate the following parameters.

Key Parameters for Optimization:

-

Catalyst: While this protocol starts with AgNO₃, other silver salts like AgOTf, AgBF₄, or Ag₂CO₃ should be screened.[6] Given the literature precedent, exploring gold catalysts such as (PPh₃)AuCl/AgOTf may be a highly effective strategy to favor the 5-exo product.[3]

-

Ligands: The addition of phosphine or nitrogen-based ligands can modulate the electronic properties and steric environment of the silver catalyst, potentially influencing regioselectivity.[7]

-

Solvent: Non-polar aprotic solvents (toluene, chlorobenzene) and polar aprotic solvents (acetonitrile, THF, dioxane) can affect catalyst solubility and the stability of charged intermediates.

-

Temperature: Lowering the temperature may favor the kinetically controlled 5-exo product over the thermodynamically favored 6-endo product.

-

Protecting Group: While the tosyl group is standard, other electron-withdrawing groups like nosyl (Ns) or carbamates (e.g., Boc) can alter the nucleophilicity of the amine and influence the reaction outcome.[4]

Illustrative Data from Related Allene Hydroaminations

Since specific data for the silver-catalyzed 5-exo cyclization of 3,4-pentadienylamine is scarce, the following table presents results from related gold- and silver-catalyzed intramolecular hydroaminations of allenic amines to provide context for expected outcomes.

| Entry | Catalyst System | Substrate | Product Type | Yield (%) | Selectivity (exo/endo) | Reference |

| 1 | AuCl₃ (5 mol%) | N-Ts-4,5-hexadienylamine | 2-Vinylpyrrolidine | 95 | >99:1 (exo) | [2] |

| 2 | (PPh₃)AuCl/AgBF₄ | β-Amino allene | 3-Pyrroline (5-endo) | 70 | 5-endo favored | [3] |

| 3 | Ag₂O (10 mol%) | β-Amino allene | Tetrahydropyridine | 61 | 6-endo favored | [3] |

| 4 | AgNO₃ (5 mol%) | N-Ts-allylguanidine | 5-Membered Guanidine | 99 | N/A | [5] |

Troubleshooting Guide

| Problem | Potential Cause | Suggested Solution |

| Low or No Conversion | Inactive catalyst. | Use fresh, high-purity silver salt. Ensure anhydrous conditions as water can deactivate the catalyst. |

| Insufficient temperature. | Incrementally increase the reaction temperature (e.g., to 100-120 °C), but be aware this may favor the 6-endo product. | |

| Poor choice of base. | Screen other bases like K₂CO₃ or DBU. The base is crucial for deprotonating the sulfonamide. | |

| Poor Regioselectivity | Inherent preference of Ag(I). | This is the main challenge. Switch to a gold(I) catalyst system. Screen different ligands and solvents. Lower the reaction temperature. |

| Product Decomposition | Product instability. | The vinylpyrrolidine product may be sensitive to acid or air. Ensure the workup is neutral or slightly basic. Purify the product promptly.[8] |

| Reaction conditions too harsh. | Lower the reaction temperature or shorten the reaction time. | |

| Difficulty Finding Product After Workup | Product is water-soluble. | Check the aqueous layer by TLC or LC-MS before discarding.[8] |

| Product is volatile. | Use care during solvent removal (e.g., lower vacuum, no heat). |

Conclusion

The silver-catalyzed amino-cyclization of 3,4-pentadienylamine is a promising yet challenging transformation for the synthesis of 2-vinylpyrrolidines. Success hinges on overcoming the inherent thermodynamic preference for the 6-endo cyclization pathway. This guide provides a scientifically grounded starting point for investigation, highlighting the critical role of catalyst selection and reaction parameter optimization. By understanding the underlying mechanistic principles and systematically exploring the suggested optimization strategies, researchers can unlock the potential of this atom-economical reaction for applications in drug discovery and complex molecule synthesis.

References

- Pyne, S. G., et al. (2018). Gold- and Silver-Catalysed Cyclisation Reactions of β-Amino Allenes. Australian Journal of Chemistry.

- Beeren, S. R., et al. (2009). Intramolecular hydroamination catalysed by Ag complexes stabilised in situ by bidentate ligands. Journal of Organometallic Chemistry, 694.

-

University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. [Link]

- Fukuyama, T., & Kan, T. (n.d.). A reliable and easy method for synthesis of nitrogen-containing compounds: Ns-strategy. Journal of Synthetic Organic Chemistry, Japan.

- Beeren, S. R., Dabb, S. L., & Messerle, B. A. (n.d.). Intramolecular hydroamination catalysed by Ag complexes stabilised in situ by bidentate ligands.

- Sun, J., & Kozmin, S. A. (2006). Silver-Catalyzed Hydroamination of Siloxy Alkynes.

- Patil, N. T., Pahadi, N. K., & Yamamoto, Y. (2005). Silver(I)-Catalyzed Novel Cascade Cyclization Reactions: Incorporation of Allenes into the Isochromenes. Organic Letters.

- Gockel, B., & Krause, N. (2006).

- Li, Z., & Brouwer, C. (2019).

- Zhang, J., et al. (2023). Silver/chiral pyrrolidinopyridine relay catalytic cycloisomerization/(2 + 3) cycloadditions of enynamides to asymmetrically synthesize bispirocyclopentenes as PDE1B inhibitors.

- Li, Y., et al. (2021). Silver-catalyzed tandem cyclization of sulfur ylides with terminal alkynes: direct synthesis of vinylcyclopropanes. Organic Chemistry Frontiers.

- Hsieh, C.-H., et al. (2009). Intramolecular Hydroaminations of Aminoalkynes Catalyzed by Yttrium Complexes and Aminoallenes Catalyzed by Zirconium Complexes. Bulletin of the Korean Chemical Society.

- Ravelli, D., et al. (2025). Synthesis of vinyl- azetidines and β-lactams from allenamides via energy-transfer relay. ChemRxiv.

- Garlets, Z. J., Silvi, M., & Wolfe, J. P. (2016). Synthesis of Cyclic Guanidines via Silver-Catalyzed Intramolecular Alkene Hydroamination Reactions of N-Allylguanidines. Organic Letters, 18(10), 2331–2334.

Sources

- 1. (PDF) Silver(I)-Catalyzed Novel Cascade Cyclization Reactions: Incorporation of Allenes into the Isochromenes [academia.edu]

- 2. air.unimi.it [air.unimi.it]

- 3. researchgate.net [researchgate.net]

- 4. tcichemicals.com [tcichemicals.com]

- 5. Synthesis of Cyclic Guanidines via Silver-Catalyzed Intramolecular Alkene Hydroamination Reactions of N-Allylguanidines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. orbit.dtu.dk [orbit.dtu.dk]

- 8. How To [chem.rochester.edu]

Application Note: Coupling Penta-3,4-dien-1-amine with Aryl Iodides

The following Application Note and Protocol Guide details the strategic coupling of Penta-3,4-dien-1-amine with Aryl Iodides .

This guide addresses the dual reactivity of the substrate: the nucleophilic amine and the electrophilic/π-reactive allene. We present two distinct, high-value pathways:

-

Chemoselective N-Arylation: Preserving the allene moiety for future functionalization.

-

Stereoselective Carboamination: Utilizing the allene to construct valuable nitrogen heterocycles (pyrrolines/pyrrolidines).

Executive Summary

Penta-3,4-dien-1-amine is a versatile

-

Pathway A (Linear Coupling): Transition-metal-catalyzed

bond formation (Buchwald-Hartwig type) yields -

Pathway B (Cyclizative Coupling): Palladium-catalyzed carboamination triggers an intramolecular cyclization, converting the linear precursor into 2-benzyl-4,5-dihydro-1H-pyrroles (2-benzyl-3-pyrrolines). This is a "complexity-generating" reaction highly prized in medicinal chemistry for accessing privileged heterocycle scaffolds.

Strategic Pathways & Mechanism

The choice of ligand and base dictates the reaction trajectory.

Pathway Logic

-

N-Arylation: Requires bulky, electron-rich phosphine ligands (e.g., BrettPhos , RuPhos ) that promote reductive elimination of the

bond faster than the palladium can interact with the allene -

Carboamination: Relies on less sterically demanding ligands (e.g.,

) or specific bidentate ligands that allow the

Figure 1: Divergent reaction pathways controlled by ligand sterics and mechanism.

Reagent Selection Guide

Critical Reagents Table

| Component | Reagent | Role | Pathway | Notes |

| Catalyst | Pd(0) Source | A | Pre-reduced source minimizes induction period. | |

| Catalyst | Pd(II) Precursor | B | Standard for Ma-type carboamination; requires reduction in situ. | |

| Ligand | BrettPhos | Ligand | A | Ensures chemoselectivity for N-arylation; prevents allene insertion. |

| Ligand | Ligand | B | Allows coordination to allene; promotes carbopalladation. | |

| Base | Strong Base | A | Facilitates amine deprotonation for Buchwald coupling. | |

| Base | Mild Base | B | Standard for cyclization; buffers the reaction without degrading the allene. | |

| Solvent | Toluene | Solvent | A | Non-polar; stabilizes the active catalytic species for amination. |

| Solvent | MeCN or 1,4-Dioxane | Solvent | B | Polar aprotic; MeCN coordinates weakly, stabilizing Pd(II) intermediates. |

Experimental Protocols

Protocol A: Chemoselective N-Arylation

Objective: Synthesize

Reagents:

-

Penta-3,4-dien-1-amine (1.0 equiv)

-

Aryl Iodide (1.0 equiv)

- (1-2 mol%)

-

BrettPhos (2-4 mol%)

- (1.4 equiv)

-

Toluene (anhydrous, 0.2 M)

Step-by-Step Procedure:

-

Catalyst Pre-formation: In a glovebox or under Argon, charge a reaction vial with

and BrettPhos. Add 1 mL of anhydrous Toluene and stir at RT for 5 minutes until the solution turns a deep red-orange (formation of the active -

Substrate Addition: Add the Aryl Iodide,

, and the remaining Toluene. -

Amine Addition: Add Penta-3,4-dien-1-amine last. Note: Free amines can sometimes coordinate Pd; adding them to the active catalyst mixture ensures the oxidative addition of Ar-I occurs efficiently.

-

Reaction: Seal the vial and heat to 80°C for 4–12 hours. Monitor by TLC/LCMS.

-

Checkpoint: Look for the disappearance of Ar-I. The product should show a characteristic allene stretch in IR (~1950 cm⁻¹) if isolated.

-

-

Workup: Cool to RT, dilute with EtOAc, filter through a pad of Celite to remove Pd black and salts. Concentrate and purify via flash chromatography (Hexanes/EtOAc).

Mechanism Insight: The bulky BrettPhos ligand creates a "pocket" that favors the small Nitrogen nucleophile but sterically hinders the coordination of the bulky allene system, preventing cyclization.

Protocol B: Pd-Catalyzed Carboamination (Heterocycle Synthesis)

Objective: Synthesize 1-aryl-2-benzyl-3-pyrrolines (or related isomers) directly from the amine or the

Reagents:

- -Aryl-penta-3,4-dien-1-amine (1.0 equiv) [Substrate]

-

Aryl Iodide (1.2 equiv) [Coupling Partner 2 - if introducing a second aryl group]

-

Modification: If simply cyclizing the

-aryl amine from Protocol A without adding a second aryl group, you need an oxidative cyclization protocol (Pd(II)/Oxidant). -

Standard Coupling: To couple Penta-3,4-dien-1-amine (primary) with Ar-I to form the heterocycle, use the conditions below.

-

- (5 mol%)

- (20 mol%)[1]

- (4.0 equiv)

- (1.0 equiv) [Additive to stabilize Pd nanoparticles/intermediates]

-

DMF or MeCN (0.1 M)

Step-by-Step Procedure:

-

Setup: Charge a dried Schlenk tube with

, -

Solvent & Reactants: Add DMF (degassed). Add the Aryl Iodide and Penta-3,4-dien-1-amine.

-

Reaction: Heat the mixture to 90–100°C .

-

Reaction Logic: The Pd(0) generated in situ undergoes oxidative addition with Ar-I. The basic conditions facilitate the coordination of the amine. The allene inserts into the

bond (carbopalladation), followed by intramolecular nucleophilic attack of the nitrogen (aminopalladation) or vice-versa depending on the specific electronics. -

Outcome: The major product is typically the 2-benzyl-3-pyrroline derivative due to the regioselective carbopalladation of the internal double bond of the allene.

-

-

Workup: Dilute with water and extract with

(3x). Wash organics with brine. Dry over -

Purification: Silica gel chromatography. Note: Pyrrolines can be sensitive to acid; use triethylamine-neutralized silica if degradation is observed.

Figure 2: Mechanistic sequence for the Pd-catalyzed carboamination of gamma-allenyl amines.

Troubleshooting & Optimization

-

Problem: Low yield in Protocol A (N-arylation).

-

Solution: Switch to RuPhos or tBuBrettPhos . These are superior for primary aliphatic amines. Ensure the Toluene is strictly anhydrous.

-

-

Problem: Mixture of linear and cyclic products.

-

Solution: Control the temperature.[2] Lower temperatures (60°C) favor N-arylation (kinetic product). Higher temperatures (>100°C) with monodentate phosphines favor the thermodynamic cyclic product.

-

-

Problem: Isomerization of Allene to Alkyne.

-

Solution: Avoid strong bases like

if possible;

-

References

-

Maiti, D., et al. "Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases."[3] Chemical Science, 2011, 2, 57-68. Link

-